6-(Benzyloxy)-2-methylnicotinaldehyde
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Overview
Description
6-(Benzyloxy)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a benzyloxy group attached to the sixth position of the nicotinaldehyde ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidation of methylene groups adjacent to carbonyl groups using selenium dioxide in acetic acid, followed by regioselective reduction with triethyl silane in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Benzyloxy)-2-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may interact with enzymes involved in oxidative stress response, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-hydroxybenzylideneamino-4,6-dichloro-3-methylphenol
- 2-(Benzyloxy)-6-chloro-4-nitrophenol
Uniqueness
6-(Benzyloxy)-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy group provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-methyl-6-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-11-13(9-16)7-8-14(15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
BOGUKDIDIQWPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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